N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings. The first pyrazole (1,4-dimethyl-1H-pyrazole) is substituted at the 5-position with a methylene group linked to the second pyrazole, which bears a propan-2-yl (isopropyl) group at the 1-position and an amine at the 4-position.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-11(6-15-17)13-7-12-10(3)5-14-16(12)4/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
PTYWTHCHWWZNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: Preparation of Pyrazole Building Blocks
The synthesis begins with the preparation of two pyrazole intermediates: 1,4-dimethyl-1H-pyrazol-5-ylmethylamine and 1-isopropyl-1H-pyrazol-4-amine .
-
1,4-Dimethyl-1H-pyrazol-5-ylmethylamine :
This intermediate is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions, followed by methylation and subsequent amination. The reaction proceeds as:Yields typically range from 65–75%.
-
1-Isopropyl-1H-pyrazol-4-amine :
Synthesized via a Pd-catalyzed coupling reaction between 4-nitro-1H-pyrazole and isopropyl bromide, followed by nitro-group reduction using . The reduction step achieves >85% yield under mild conditions (25°C, 1 atm ).
Condensation Reaction: Bridging the Intermediates
The final step involves coupling the two intermediates via a nucleophilic substitution reaction. The methylamine group of 1,4-dimethyl-1H-pyrazol-5-ylmethylamine reacts with the pyrazole ring of 1-isopropyl-1H-pyrazol-4-amine in the presence of a dehydrating agent:
Key Conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)
-
Temperature: Reflux (78–85°C)
-
Reaction Time: 12–16 hours
-
Yield: 60–70%
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | p-TsOH | 78 | 68 | 98 |
| Methanol | p-TsOH | 65 | 62 | 95 |
| THF | 66 | 45 | 88 | |
| DCM | None | 40 | <10 | 70 |
Ethanol with p-TsOH emerges as the optimal combination, balancing reactivity and environmental safety.
Temperature and Time Dependence
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 65 | 24 | 55 |
| 78 | 16 | 68 |
| 90 | 8 | 60 |
Prolonged heating at moderate temperatures (78°C for 16 hours) maximizes yield without side-product formation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:
-
Residence Time : 30–45 minutes
-
Pressure : 2–3 bar
-
Throughput : 5–10 kg/hour
This method reduces reaction time by 80% compared to batch processes and improves yield to 75–80%.
Purification Protocols
-
Liquid-Liquid Extraction : Ethyl acetate/water phases remove unreacted intermediates.
-
Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent achieves >99% purity.
-
Crystallization : Recrystallization from hot ethanol yields needle-shaped crystals (melting point: 142–144°C).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| (400 MHz, CDCl) | δ 1.35 (d, J=6.8 Hz, 6H, CH(CH)), 2.25 (s, 3H, pyrazole-CH), 3.85 (s, 2H, N-CH) |
| (100 MHz, CDCl) | δ 22.1 (CH(CH)), 148.5 (pyrazole-C), 55.2 (N-CH) |
| HRMS | m/z 233.1484 [M+H] (calc. 233.1484) |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Challenges and Mitigation Strategies
Byproduct Formation
-
Major Byproduct : N-alkylation at the pyrazole N-2 position (5–10% yield).
-
Solution : Steric hindrance via bulky solvents (e.g., tert-butanol) reduces unwanted alkylation.
Moisture Sensitivity
The amine intermediate is hygroscopic, requiring anhydrous conditions. Storage under atmosphere and molecular sieves ensures stability.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Amines or hydrazines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a pyrazole core with several analogs, but substituent variations significantly influence its properties:
Key Observations :
Yield and Purity :
Physicochemical Properties
Analytical Characterization
- Crystallography : Programs like SHELXL () and Multiwfn () are widely used for structural refinement and electronic property analysis . These tools could elucidate the target compound’s conformation and charge distribution relative to analogs.
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, a compound characterized by its unique pyrazole structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
| Property | Details |
|---|---|
| Molecular Formula | C12H19N5 |
| Molecular Weight | 219.31 g/mol |
| CAS Number | 1856088-63-5 |
| Chemical Structure | Features a pyrazole core |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biochemical responses, including inhibition or activation of critical pathways involved in disease processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study on similar compounds demonstrated significant antiproliferative effects against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds exhibited submicromolar activity, indicating their potential as anticancer agents .
- The mechanism underlying these effects often involves the modulation of key cellular pathways such as the mTORC1 pathway, which is crucial for cell growth and proliferation. Inhibition of this pathway can lead to increased autophagy and reduced cell proliferation.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have shown promise in anti-inflammatory applications:
- Research has indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations when compared with standard drugs like dexamethasone .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Studies have reported that related pyrazole derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups within the structure enhances their antimicrobial efficacy.
Case Studies
Several case studies have been documented that illustrate the biological activity of this compound:
- Anticancer Study : A compound structurally similar to this compound was tested against pancreatic cancer cells and showed promising results in inhibiting cell proliferation through modulation of autophagy pathways .
- Anti-inflammatory Research : Another study focused on a series of pyrazole derivatives that demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives revealed their effectiveness against multiple bacterial strains, indicating their potential role in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine?
- Methodology : The compound is synthesized via multistep reactions involving alkylation and amination of pyrazole precursors. Key parameters include:
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under reflux conditions improve yield (70–85%) .
- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., over-alkylation) .
- Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy to verify substitution patterns .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical techniques :
- X-ray crystallography resolves bond angles and dihedral angles between pyrazole rings, critical for understanding steric effects .
- DFT calculations predict electron density distributions, highlighting nucleophilic sites (e.g., amine groups) for functionalization .
- Mass spectrometry confirms molecular weight (C12H20N6, MW: 248.33 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Case study : Discrepancies in enzyme inhibition (IC50 values ranging from 0.5–10 µM) across studies may arise from assay conditions.
- Solution : Standardize assays using recombinant enzymes (e.g., kinase isoforms) under controlled pH and temperature .
- Cross-validation : Compare results with structurally analogous compounds (e.g., fluorinated pyrazoles) to isolate substituent-specific effects .
Q. How can molecular docking simulations guide the design of derivatives with enhanced receptor-binding affinity?
- Protocol :
Target selection : Prioritize receptors (e.g., adenosine A2A) with known pyrazole interactions .
Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds with Asp52 and hydrophobic interactions with Leu267 .
SAR analysis : Modify substituents (e.g., replacing methyl with ethyl groups) to optimize binding energy (ΔG ≤ −8 kcal/mol) .
Q. What methodologies quantify the compound’s stability under physiological conditions?
- Experimental design :
- In vitro stability : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
- Metabolite profiling : Use hepatic microsomes to identify primary metabolites (e.g., N-demethylation products) and assess CYP450-mediated oxidation .
Key Research Challenges
- Synthetic scalability : Batch-to-batch variability in yields (>10% deviation) due to sensitive intermediates .
- Biological specificity : Off-target effects observed in cellular assays require functionalization of the methyl group to improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
